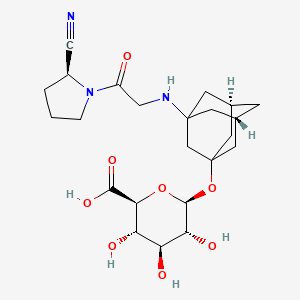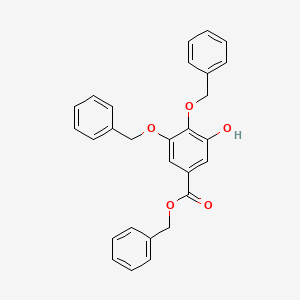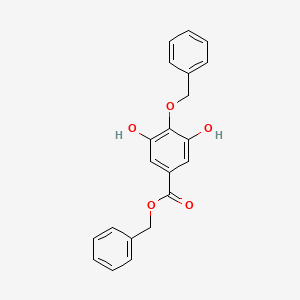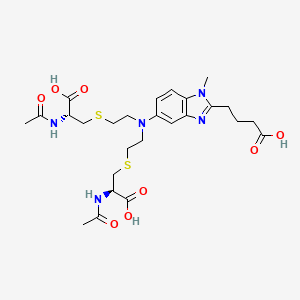
Bendamustine Bis-mercapturic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bendamustine Bis-mercapturic Acid is a metabolite of Bendamustine, a chemotherapeutic agent used primarily in the treatment of chronic lymphocytic leukemia and non-Hodgkin lymphoma . This compound is characterized by its molecular formula C26H37N5O8S2 and a molecular weight of 611.73 g/mol . This compound is significant in the field of proteomics research and is utilized for various scientific applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of Bendamustine Bis-mercapturic Acid involves multiple synthetic steps. The synthesis typically starts with Bendamustine hydrochloride, which undergoes a series of reactions to introduce the mercapturic acid moiety. The process involves the use of reagents such as thionyl chloride and concentrated hydrochloric acid . The reaction conditions are carefully controlled to ensure the purity and yield of the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the desired quality. The production is carried out in compliance with regulatory standards to ensure safety and efficacy .
Análisis De Reacciones Químicas
Types of Reactions: Bendamustine Bis-mercapturic Acid undergoes various chemical reactions, including:
Reduction: The compound can be reduced to its corresponding thiol derivatives under specific conditions.
Substitution: Nucleophilic substitution reactions can occur, where the mercapturic acid moiety is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols and amines are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include sulfoxides, thiol derivatives, and various substituted compounds .
Aplicaciones Científicas De Investigación
Bendamustine Bis-mercapturic Acid is extensively used in scientific research, particularly in the following fields:
Mecanismo De Acción
Bendamustine Bis-mercapturic Acid exerts its effects primarily through its role as a metabolite of Bendamustine. The parent compound, Bendamustine, functions as an alkylating agent, forming covalent bonds with DNA and causing cross-links that inhibit DNA replication and transcription . This leads to cell cycle arrest and apoptosis in cancer cells . The mercapturic acid derivative is involved in the detoxification and excretion of Bendamustine, facilitating its elimination from the body .
Comparación Con Compuestos Similares
Bendamustine Sulfoxide: Another metabolite of Bendamustine, formed through oxidation.
Bendamustine Methyl Ester: A derivative used in various synthetic applications.
Bendamustine Bis-mercapturic Acid-d6: A labeled analog used in proteomics research.
Uniqueness: this compound is unique due to its specific role in the detoxification pathway of Bendamustine. Unlike other metabolites, it is directly involved in the mercapturic acid pathway, which is crucial for the excretion of Bendamustine and its derivatives . This makes it an important compound for studying the pharmacokinetics and metabolism of Bendamustine.
Propiedades
IUPAC Name |
4-[5-[bis[2-[(2R)-2-acetamido-2-carboxyethyl]sulfanylethyl]amino]-1-methylbenzimidazol-2-yl]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37N5O8S2/c1-16(32)27-20(25(36)37)14-40-11-9-31(10-12-41-15-21(26(38)39)28-17(2)33)18-7-8-22-19(13-18)29-23(30(22)3)5-4-6-24(34)35/h7-8,13,20-21H,4-6,9-12,14-15H2,1-3H3,(H,27,32)(H,28,33)(H,34,35)(H,36,37)(H,38,39)/t20-,21-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSTNDPUOARKGRL-SFTDATJTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSCCN(CCSCC(C(=O)O)NC(=O)C)C1=CC2=C(C=C1)N(C(=N2)CCCC(=O)O)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CSCCN(CCSC[C@@H](C(=O)O)NC(=O)C)C1=CC2=C(C=C1)N(C(=N2)CCCC(=O)O)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37N5O8S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60675672 |
Source


|
| Record name | (4R,14R)-14-Acetamido-4-carboxy-9-[2-(3-carboxypropyl)-1-methyl-1H-benzimidazol-5-yl]-2-oxo-6,12-dithia-3,9-diazapentadecan-15-oic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
611.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
956344-34-6 |
Source


|
| Record name | (4R,14R)-14-Acetamido-4-carboxy-9-[2-(3-carboxypropyl)-1-methyl-1H-benzimidazol-5-yl]-2-oxo-6,12-dithia-3,9-diazapentadecan-15-oic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


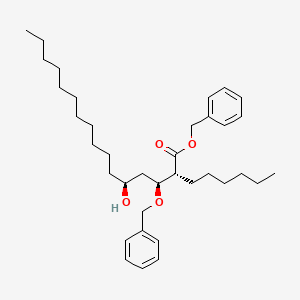
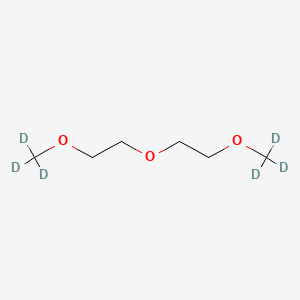

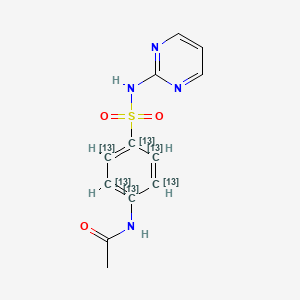
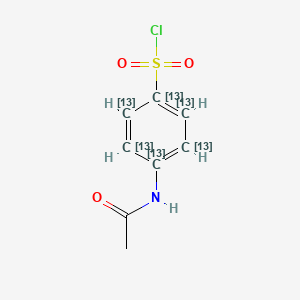
![5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde](/img/structure/B564971.png)

